3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
Description
3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2,4-difluorophenoxymethyl group at position 3 and a 4-ethoxy-3-methoxyphenyl moiety at position 3. The 1,2,4-triazole scaffold is widely studied for its biological activity, including antifungal, antimicrobial, and anticancer properties . The substitution pattern in this compound combines electron-withdrawing (fluorine) and electron-donating (ethoxy, methoxy) groups, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C18H17F2N3O3 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H17F2N3O3/c1-3-25-15-6-4-11(8-16(15)24-2)18-21-17(22-23-18)10-26-14-7-5-12(19)9-13(14)20/h4-9H,3,10H2,1-2H3,(H,21,22,23) |
InChI Key |
RYZHBWPGBNFFRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)COC3=C(C=C(C=C3)F)F)OC |
Origin of Product |
United States |
Biological Activity
3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring substituted with a difluorophenoxy group and an ethoxy-methoxyphenyl moiety. Its molecular formula is with a molecular weight of 354.32 g/mol.
Antimicrobial Activity
Research has highlighted the antibacterial potential of triazole derivatives. In studies involving various bacterial strains, compounds similar to 3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for similar triazole derivatives ranged from 0.25 to 32 µg/mL against strains like Staphylococcus aureus (including MRSA) and Escherichia coli .
- The presence of specific substituents on the triazole ring has been linked to enhanced antibacterial activity, suggesting that the difluorophenoxy group may contribute positively to the compound's efficacy.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound's structure suggests potential effectiveness against fungal pathogens through inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. Compounds with similar structural features have demonstrated significant antiproliferative effects in vitro against various cancer cell lines:
- IC50 values for related triazole compounds have been reported as low as 1.1 μM for breast cancer cell lines (MCF-7), indicating potent activity .
- The mechanism of action often involves targeting specific enzymes or pathways crucial for cancer cell survival and proliferation.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several triazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that derivatives with fluorinated phenyl groups exhibited superior antibacterial properties compared to non-fluorinated analogs.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.5 |
| Compound B | S. aureus | 0.25 |
| Target Compound | E. coli | TBD |
Study 2: Anticancer Activity
In another investigation focusing on various triazole derivatives, compounds were tested against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 1.1 |
| Compound Y | HCT-116 | 2.6 |
| Target Compound | HepG2 | TBD |
The biological activity of 3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Cell Cycle Disruption : Anticancer activity may involve interference with cell cycle progression or induction of apoptosis in tumor cells.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 2,4-difluorophenoxy group may confer resistance to oxidative metabolism, extending half-life in vivo. Conversely, the 4-ethoxy-3-methoxyphenyl moiety could enhance binding to hydrophobic enzyme pockets .
- Limitations : Lack of direct bioactivity data for the target compound necessitates further in vitro/in vivo studies.
Preparation Methods
Cyclocondensation of Amidrazones
The triazole core is constructed via cyclization of amidrazones derived from 4-ethoxy-3-methoxybenzaldehyde. A representative protocol involves:
-
Aldehyde to Amidrazone : Reaction with thiosemicarbazide in ethanol under reflux, yielding the amidrazone intermediate.
-
Oxidative Cyclization : Treatment with iodine in DMSO induces cyclization to form 5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole.
Key Data :
Alternative Route: SNAr with Aryl Halides
Pre-formed triazoles undergo SNAr with 4-ethoxy-3-methoxyphenyl halides. For example:
-
Reagents : 3-Methyl-1H-1,2,4-triazole, 1-fluoro-4-nitrobenzene derivative, K2CO3, DMSO.
Key Data :
-
Limitations: Requires subsequent reduction of nitro groups, complicating the pathway.
Introduction of (2,4-Difluorophenoxy)methyl Group
Chloromethylation Followed by Etherification
-
Chloromethylation : Treatment of 5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole with chloromethyl methyl ether (MOMCl) in the presence of NaH/THF.
-
SN2 Etherification : Reaction with 2,4-difluorophenol under basic conditions (K2CO3/DMF, 85°C).
Key Data :
Mitsunobu Reaction
Direct coupling of 2,4-difluorophenol to a hydroxymethyl-triazole intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
Key Data :
-
Yield: 41% (lower due to steric hindrance).
-
Advantage: Avoids harsh chloromethylation conditions.
Regioselectivity and Byproduct Formation
Competing reactions at N1 vs. N4 positions of 1,2,4-triazole necessitate careful optimization:
-
Base Selection : K2CO3 in DMSO favors N1-alkylation (49% yield).
-
Solvent Effects : DMF enhances solubility but may reduce selectivity (35% yield).
-
Byproducts : Bis-alkylated species (13% yield) require chromatographic removal.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
: Distinct singlet for triazole-H (δ 8.3–8.5), coupled with splitting patterns for difluorophenoxy (δ 7.12–7.45) and ethoxy/methoxy groups (δ 3.8–4.1).
Scalability and Industrial Feasibility
-
Catalyst Recycling : Nano-Cu/Fe3O4 systems enable 96% yield in triazole syntheses, though untested for this specific compound.
-
Cost Analysis : DMSO/K2CO3 systems are economical but require high-temperature tolerance.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-((2,4-difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of triazole derivatives typically involves cyclization of thiosemicarbazides or condensation of hydrazides with aldehydes. For example, refluxing hydrazide intermediates in dimethyl sulfoxide (DMSO) followed by ice-water quenching and recrystallization (ethanol-water) is a common protocol . Reaction time (18 hours) and solvent choice (DMSO for high polarity) are critical for yield optimization. Purity can be enhanced via column chromatography or recrystallization using ethanol-water mixtures.
Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : To resolve aromatic protons (e.g., 2,4-difluorophenyl and 4-ethoxy-3-methoxyphenyl substituents) and methylene linkages.
- X-ray crystallography : Single-crystal studies (e.g., Acta Crystallographica reports) provide bond lengths, angles, and torsion angles, confirming the triazole core and substituent orientations .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₁₆F₂N₃O₃).
Advanced Research Questions
Q. What computational methods are used to predict the reactivity and electronic properties of this triazole derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution. These predict sites for electrophilic/nucleophilic attacks (e.g., the triazole ring’s N-atoms or methoxy group’s oxygen) . Coupling DFT with experimental UV-Vis spectra validates electronic transitions.
Q. How do structural modifications (e.g., substituent position on phenyl rings) affect biological activity, and how are structure-activity relationships (SARs) derived?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., replacing 4-ethoxy-3-methoxyphenyl with 3,4-dimethoxyphenyl) and testing antimicrobial/antifungal activity via MIC assays. For example, 3,4,5-trimethoxyphenyl analogs show enhanced activity due to increased lipophilicity and membrane penetration . Data is analyzed using multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area).
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardization steps include:
- Using CLSI/M07-A9 guidelines for antimicrobial testing.
- Validating purity via HPLC (>95%) to exclude impurities as confounding factors.
- Re-evaluating dose-response curves with statistical tools like Grubbs’ test to identify outliers .
Q. How can computational reaction path search methods accelerate the design of novel derivatives?
- Methodological Answer : Quantum chemical reaction path searches (e.g., via the AFIR method) predict feasible pathways for functionalizing the triazole core. For example, substituting the methylene group with a sulfonyl bridge can be modeled to assess activation energies. This integrates with high-throughput experimentation (HTE) to screen optimal conditions (e.g., solvent, catalyst) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
